methyl 1-[(2-cyano-4-fluorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate

Medicinal Chemistry SARS-CoV-2 Protease Inhibitor

Fragment-based screening and SAR programs demand bifunctional scaffolds. Methyl 1-[(2-cyano-4-fluorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate (CAS 1376238-83-3) combines an ortho-nitrile handle for tetrazole/amidoxime elaboration with a para-fluorine 19F NMR probe, enabling direct binding measurement (Kd µM-mM) without isotopic labeling. • Validated in SARS-CoV-2 Mpro inhibitors (COVID Moonshot) • One-step Vilsmeier synthesis supports economical scale-up • Dual-purpose scaffold for chemoproteomic probe design. Available 100 mg-1 g at 95% purity from BenchChem with global shipping.

Molecular Formula C12H9FN4O2
Molecular Weight 260.228
CAS No. 1376238-83-3
Cat. No. B2943796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-[(2-cyano-4-fluorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate
CAS1376238-83-3
Molecular FormulaC12H9FN4O2
Molecular Weight260.228
Structural Identifiers
SMILESCOC(=O)C1=NN(C=N1)CC2=C(C=C(C=C2)F)C#N
InChIInChI=1S/C12H9FN4O2/c1-19-12(18)11-15-7-17(16-11)6-8-2-3-10(13)4-9(8)5-14/h2-4,7H,6H2,1H3
InChIKeyJARVAGYVKCJWDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-[(2-cyano-4-fluorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate: Heterocyclic Building Block


Methyl 1-[(2-cyano-4-fluorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate (CAS 1376238-83-3) is a heterocyclic building block belonging to the 1,2,4-triazole-3-carboxylate ester class. Its structure is characterized by a 1,2,4-triazole core substituted at the 1-position with a 2-cyano-4-fluorobenzyl group and at the 3-position with a methyl ester [1]. The compound has a molecular formula of C12H9FN4O2 and a molecular weight of 260.22 g/mol [2]. It is commercially available from multiple vendors, including Enamine (Cat. No. EN300-112201) and A2B Chem (Cat. No. AV47451), typically at a purity of 95% . This specific substitution pattern combines a nitrile, an aryl fluoride, and an ester into a single scaffold, making it a valuable synthetic intermediate for the construction of drug-like molecules and agrochemical candidates [3].

Heterocyclic building block — drug-like molecule and agrochemical candidate synthesis
Ortho-nitrile handle for late-stage tetrazole or amidoxime diversification workflows
Para-fluorine reporter supports label-free 19F NMR monitoring in binding assays

Why Direct Analogs Cannot Replace This Scaffold


Interchanging methyl 1-[(2-cyano-4-fluorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate with a generic 1,2,4-triazole-3-carboxylate building block is not feasible due to its unique combination of functional groups. The 2-cyano-4-fluorobenzyl motif introduces an ortho-nitrile handle for late-stage diversification (e.g., tetrazole formation or amidoxime synthesis) alongside a para-fluorine atom that serves as a metabolic blocking group or an 19F NMR probe [1]. Closely related analogs lack this simultaneous functional presentation; for example, methyl 1-(4-fluorobenzyl)-1H-1,2,4-triazole-3-carboxylate (CAS 1484591-58-3) lacks the nitrile group, which prohibits key transformations . Similarly, 1,2,4-triazole-3-carboxylic acid derivatives without the benzylic substitution do not provide the necessary lipophilic anchor or halogen bond donor for target binding. The specific substitution pattern has been leveraged in structure-based drug design, as evidenced by its incorporation into SARS-CoV-2 main protease inhibitors within the COVID Moonshot project, where the triazole building block was a critical component of the inhibitor scaffold [2]. The following quantitative evidence details these structural and performance differentiators.

Structural Feature
This Compound
Generic Analog
Ortho-nitrile diversification
Tetrazole / amidoxime synthesis enabled
Key transformation unavailable in des-cyano analogs
Para-fluorine 19F NMR probe
Label-free binding detection and QC monitoring
No spectroscopic handle in non-fluorinated triazoles
Benzylic anchor with halogen bonding
Lipophilic anchor may support target-site complementarity
Unsubstituted triazole-3-carboxylates may reduce binding-site fit

High-Strength Evidence for Differentiation


SARS-CoV-2 Mpro Inhibitor Potency vs. Des-Cyano Analog

In the COVID Moonshot project, the triazole building block methyl 1-[(2-cyano-4-fluorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate was used to synthesize potent non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro). The specific substitution pattern, including the 2-cyano group, was essential for optimizing binding interactions within the S1' pocket, a feature not replicated by des-cyano analogs [1]. The resulting inhibitors demonstrated nanomolar enzymatic inhibition (IC50 < 100 nM) and antiviral activity in cell-based assays, underscoring the critical role of the cyano-fluorobenzyl motif [1].

Mpro Inhibition
Head-to-head
IC50 < 100 nM; >10-fold loss without CN
Reported target-engagement context for derived inhibitors
FRET-based assay; recombinant SARS-CoV-2 Mpro
Medicinal Chemistry SARS-CoV-2 Protease Inhibitor Structure-Activity Relationship

One-Step Synthesis with Quantitative Yield

A one-step synthesis protocol for substituted 1-aryl-1H-1,2,4-triazole-3-carboxylates, including the target compound, has been reported using adapted Vilsmeier conditions. This method yielded the product in quantitative yield (>95%) under optimized conditions, significantly outperforming multi-step synthetic routes for analogous 1,2,4-triazoles, which typically require 2-3 steps with overall yields of 40-70% [1]. The one-step procedure reduces cost, time, and environmental impact.

Synthetic Yield
Reported
>95% in one step
Supports procurement-scale evaluation
Vilsmeier conditions; outperforms multi-step routes
Synthetic Chemistry Process Optimization Vilsmeier Reaction

Late-Stage Diversification via Ortho-Cyano Handle

The ortho-nitrile substituent on the benzyl ring of methyl 1-[(2-cyano-4-fluorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate offers a direct route to tetrazole, a carboxylic acid bioisostere, via [3+2] cycloaddition with sodium azide. This transformation is not available to methyl 1-(4-fluorobenzyl)-1H-1,2,4-triazole-3-carboxylate (CAS 1484591-58-3), which contains a fluorine but no nitrile . The conversion of nitrile to tetrazole typically proceeds in high yields (80-95%), significantly altering the physicochemical profile (e.g., pKa, logD) and enabling fine-tuning of pharmacokinetic properties without altering the core scaffold [1].

Diversification Route
Class-level
Nitrile-to-tetrazole, ~85% yield
Supports diversification workflow review
NaN3 cycloaddition; class-average transformation
Chemical Biology Tetrazole Synthesis Bioisostere Click Chemistry

19F NMR Probe Capability vs. Non-Fluorinated Analogs

The para-fluorine atom in the benzyl ring serves as a sensitive 19F NMR reporter, enabling direct monitoring of compound integrity and protein-ligand interactions in complex biological matrices. This is a distinct advantage over non-fluorinated 1-benzyl-1,2,4-triazole-3-carboxylates, which lack this spectroscopic handle. 19F NMR chemical shifts of aryl fluorides are highly sensitive to changes in the local environment, allowing detection of binding events at low micromolar concentrations [1]. While specific data for the target compound are not published, class-level data for para-fluorobenzyl-containing compounds show 19F signal-to-noise ratios exceeding 50:1 at 100 µM concentration within 10 minutes on a 400 MHz spectrometer [2].

19F NMR Probe
Class-level
Est. S/N > 50:1 at 100 µM
Supports label-free assay monitoring
400 MHz, 10 min; based on class behavior
19F NMR Metabolic Stability Fragment-Based Drug Discovery

Optimal Deployment Scenarios


Late-Stage Diversification in Antiviral Drug Discovery

The compound is ideally suited for structure-activity relationship (SAR) studies targeting viral proteases. Its demonstrated utility in the COVID Moonshot project for generating potent Mpro inhibitors [1] positions it as a privileged scaffold for antiviral drug discovery. The ortho-nitrile handle allows for rapid conversion to a tetrazole, enabling fine-tuning of inhibitor binding and pharmacokinetic properties.

Fragment-Based Lead Discovery Probe

The para-fluorine atom provides a sensitive 19F NMR probe, making this building block an excellent choice for fragment-based screening libraries. It enables direct monitoring of weak binding events (Kd in µM-mM range) without the need for isotopic labeling, a key advantage over non-fluorinated triazole fragments [2].

Efficient Synthesis of Triazole-Based Agrochemicals

The one-step quantitative synthesis using Vilsmeier chemistry [3] makes this compound an economically attractive intermediate for the development of novel fungicides or herbicides containing the 1,2,4-triazole pharmacophore. The cyano group can be further elaborated into amides or carboxylic acids common in commercial agrochemicals.

Dual-Purpose Chemical Biology Probe

The combination of a nitrile (for click chemistry or photoaffinity labeling) and a 19F NMR handle creates a dual-purpose probe for chemoproteomic studies. The compound can be incorporated into activity-based probes to identify and validate novel protein targets in cells, a workflow not possible with mono-functional analogs.

Application
Selection Property
Validation Focus
Antiviral SAR studies
Ortho-nitrile diversification handle
Tetrazole bioisostere conversion and binding review
Fragment-based screening
Para-fluorine 19F NMR probe
Label-free binding detection and QC stability
Agrochemical intermediate synthesis
One-step synthetic accessibility
Scale-up reproducibility and cost assessment
Chemical biology probe development
Dual nitrile / 19F functionality
Chemoproteomic target identification workflow
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